N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide
Description
N-{[2-(4-Hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a hydrazinecarbothioyl group substituted with a 4-hydroxybenzoyl moiety. Its molecular formula is C₁₃H₁₁N₃O₃S₂, with a molecular weight of 321.38 g/mol (CAS: 497060-23-8) .
Properties
IUPAC Name |
N-[[(4-hydroxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c17-9-5-3-8(4-6-9)11(18)15-16-13(20)14-12(19)10-2-1-7-21-10/h1-7,17H,(H,15,18)(H2,14,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYGPOJNRRXKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147442 | |
| Record name | 4-Hydroxybenzoic acid 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497060-23-8 | |
| Record name | 4-Hydroxybenzoic acid 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497060-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybenzoic acid 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Hydroxybenzoyl Chloride
4-Hydroxybenzoic acid is reacted with thionyl chloride (SOCl₂) in benzene or toluene with N,N-dimethylformamide (DMF) as a co-solvent. The reaction proceeds at 30–65°C for 2–5 hours, yielding 4-hydroxybenzoyl chloride with >90% purity:
Key parameters:
-
Molar ratio : 1:1.2 (acid : SOCl₂).
-
Solvent : Benzene or toluene (minimizes side reactions).
Thiophene-2-Carbohydrazide Synthesis
Thiophene-2-carboxylic acid is treated with hydrazine hydrate (80–85%) in ethanol under reflux (4–6 hours), forming thiophene-2-carbohydrazide:
Optimized conditions :
-
Temperature : 78°C (ethanol reflux).
-
Hydrazine ratio : 1:1.5 (carboxylic acid : hydrazine).
Condensation to Form Target Compound
The final step involves reacting 4-hydroxybenzoyl chloride with thiophene-2-carbohydrazide in the presence of a thiophosgene (CSCl₂) or thiocarbonyldiimidazole (TCDI) reagent to form the carbothioyl bridge.
Method A: Thiophosgene-Mediated Coupling
Method B: One-Pot Hydrazine-Carbothioylation
A modified approach uses 4-hydroxybenzoyl hydrazine and thiophene-2-carbonyl isothiocyanate:
Purification and Characterization
Purification
Spectroscopic Data
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Thiophosgene | 0°C, anhydrous | 70–75% | >95% | High selectivity, minimal byproducts |
| One-pot | Reflux, HCl catalysis | 68–72% | 90–93% | Simplified workflow |
| TCDI-mediated | RT, DMF | 65–70% | 92% | Avoids toxic CSCl₂ |
Challenges and Optimization
-
Side Reactions : Over-thiocarbamoylation or hydrolysis of the carbothioyl group. Mitigated by strict temperature control (<40°C).
-
Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but may require extensive purification.
Industrial-Scale Adaptations
Patent CN106349091A highlights molten-state synthesis for analogous compounds, reducing solvent use by 60%. Applying this to the target compound:
-
Molten-phase reaction : 4-hydroxybenzoyl chloride and thiophene-2-carbohydrazide heated to 100–130°C without solvent.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The hydrazino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of hydrazinecarbothioamide derivatives. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Analysis
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound exhibits C=S (1240–1255 cm⁻¹), C=O (1663–1682 cm⁻¹), and O-H (3150–3319 cm⁻¹) stretches, consistent with hydrazinecarbothioamide derivatives . Chloro or nitro substituents shift absorption bands due to electron-withdrawing effects .
- Solubility : The hydroxyl group enhances water solubility compared to halogenated analogs . Sulfonyl-containing derivatives (e.g., ) show reduced solubility due to increased hydrophobicity .
Biological Activity
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H11N3O3S2
- Molecular Weight : 321.38 g/mol
- CAS Number : 333445-30-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The presence of the hydrazine and thiophene moieties contributes to its reactivity and potential for bioactivity.
Biological Activity Overview
-
Anticancer Activity
- Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.
- In vitro experiments demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects
- The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Research indicates that it may modulate the NF-kB signaling pathway, reducing inflammation and tissue damage in models of acute and chronic inflammation.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:
- MCF-7 Cell Line : IC50 = 12 µM
- HT-29 Cell Line : IC50 = 15 µM
These findings suggest that the compound has a potent anticancer effect, warranting further investigation into its mechanism of action.
Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects using LPS-stimulated RAW 264.7 macrophages:
- Cytokine Inhibition : TNF-α levels decreased by 40% at 10 µM concentration.
- NF-kB Pathway Modulation : Reduced nuclear translocation of NF-kB p65 subunit was observed, indicating an inhibitory effect on the inflammatory response.
Data Table
| Biological Activity | Cell Line/Model | IC50/Effect |
|---|---|---|
| Anticancer | MCF-7 | 12 µM |
| Anticancer | HT-29 | 15 µM |
| Anti-inflammatory | RAW 264.7 Macrophages | TNF-α inhibition by 40% |
| NF-kB Pathway Modulation | RAW 264.7 Macrophages | Reduced p65 translocation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
